3-Chloro-4-(2-hydroxyanilino)-1-(3-methoxyphenyl)pyrrole-2,5-dione
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Overview
Description
3-Chloro-4-(2-hydroxyanilino)-1-(3-methoxyphenyl)pyrrole-2,5-dione is an organic compound that belongs to the class of pyrrole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of various functional groups such as chloro, hydroxy, anilino, and methoxy groups in this compound suggests potential for multiple chemical reactions and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(2-hydroxyanilino)-1-(3-methoxyphenyl)pyrrole-2,5-dione typically involves multi-step organic reactions. One common method is the condensation of 3-methoxybenzaldehyde with an appropriate aniline derivative, followed by cyclization and chlorination steps. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Solvent recovery and waste management are also critical aspects of industrial production to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(2-hydroxyanilino)-1-(3-methoxyphenyl)pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the chloro group with an amine may yield an aniline derivative.
Scientific Research Applications
3-Chloro-4-(2-hydroxyanilino)-1-(3-methoxyphenyl)pyrrole-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(2-hydroxyanilino)-1-(3-methoxyphenyl)pyrrole-2,5-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
4-(2-Hydroxyanilino)-1-phenylpyrrole-2,5-dione: Lacks the chloro and methoxy groups, which may affect its reactivity and biological activity.
3-Chloro-4-(2-hydroxyanilino)-1-phenylpyrrole-2,5-dione: Similar structure but without the methoxy group, which may influence its solubility and interaction with biological targets.
4-(2-Hydroxyanilino)-1-(3-methoxyphenyl)pyrrole-2,5-dione: Lacks the chloro group, potentially affecting its chemical reactivity.
Uniqueness
The unique combination of functional groups in 3-Chloro-4-(2-hydroxyanilino)-1-(3-methoxyphenyl)pyrrole-2,5-dione provides it with distinct chemical and biological properties. The presence of the chloro group enhances its reactivity in substitution reactions, while the methoxy group may improve its solubility and interaction with biological targets.
Properties
IUPAC Name |
3-chloro-4-(2-hydroxyanilino)-1-(3-methoxyphenyl)pyrrole-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O4/c1-24-11-6-4-5-10(9-11)20-16(22)14(18)15(17(20)23)19-12-7-2-3-8-13(12)21/h2-9,19,21H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWRZPBYIZJXFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C(=C(C2=O)Cl)NC3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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